

Corey-Fuchs reaction modification with bromo ethylacetate

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Compound of Interest

Compound Name: Bromo ethylacetate

Cat. No.: B8335514

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Application Note: Modified Corey-Fuchs Homologation-Alkylation Protocol

Topic: Synthesis of

-Alkynoic Esters via Corey-Fuchs Reaction Trapping with Ethyl Bromoacetate Date: October 26, 2023 Author: Senior Application Scientist Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists

Executive Summary

The classic Corey-Fuchs reaction is a cornerstone methodology for converting aldehydes to terminal alkynes via a 1,1-dibromoalkene intermediate.^{[1][2]} While typically quenched with water to yield the terminal alkyne, the intermediate lithium acetylide generated in the second step is a potent nucleophile.

This Application Note details a modified "one-pot" trapping protocol using Ethyl Bromoacetate as the electrophile. This modification allows for the direct conversion of aldehydes into ethyl alk-3-ynoates (

-alkynyl esters). These motifs are critical precursors for the synthesis of butenolides, furanones, and complex heterocycles in drug discovery.

Key Technical Challenge: The primary challenge in this modification is the competing acidity of the

-protons in ethyl bromoacetate (

) versus the basicity of the lithium acetylide. This protocol incorporates polar additives (DMPU) and strict temperature control to favor

alkylation over proton transfer (enolate formation).

Mechanistic Pathway & Workflow

The transformation proceeds through three distinct phases within two operational steps.

- Gem-Dibromoolefination: Formation of the 1,1-dibromoalkene via a phosphonium ylide (generated from

and

).

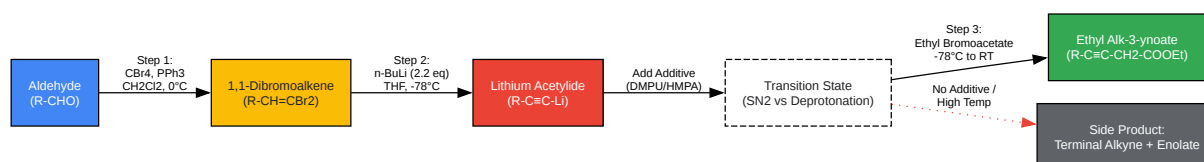
- Fritsch-Buttenberg-Wiechell Rearrangement: Treatment with

-BuLi induces Lithium-Halogen exchange,

-elimination to a carbene, and rearrangement to the lithium acetylide.[1]

- Electrophilic Trapping (The Modification): The lithium acetylide is alkylated with ethyl bromoacetate.

Visualizing the Reaction Pathway



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Figure 1: Mechanistic flow of the Modified Corey-Fuchs reaction, highlighting the critical divergence point at the trapping stage.

Detailed Experimental Protocol

This protocol is optimized for a 5.0 mmol scale.

Reagents & Materials

- Aldehyde Substrate: 5.0 mmol
- Carbon Tetrabromide (CBr_4): 2.49 g (7.5 mmol, 1.5 eq)
- Triphenylphosphine ($\text{P}(\text{C}_6\text{H}_5)_3$): 3.93 g (15.0 mmol, 3.0 eq)
- n-Butyllithium ($n\text{-BuLi}$): 2.5 M in hexanes (4.4 mL, 11.0 mmol, 2.2 eq)
- Ethyl Bromoacetate: 0.61 mL (5.5 mmol, 1.1 eq)
- DMPU (N,N'-Dimethylpropyleneurea): 2.0 mL (Co-solvent/Additive)
- Solvents: Anhydrous Dichloromethane (DCM), Anhydrous Tetrahydrofuran (THF).

Stage 1: Synthesis of 1,1-Dibromoalkene

- Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon.
- Ylide Formation: Add $\text{P}(\text{C}_6\text{H}_5)_3$ (1.5 eq) and DCM (20 mL). Cool to 0°C.[3]
- Addition: Add

(3.0 eq) portion-wise. The solution will turn yellow/orange. Stir for 10 minutes.

- Substrate Addition: Add the Aldehyde (5.0 mmol) dissolved in minimal DCM.
- Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1-2 hours.
- Workup: Quench with saturated
. Extract with DCM. Dry organic layer (
) and concentrate.[3]
- Purification: Rapid filtration through a short silica plug (eluting with Hexanes/EtOAc) is usually sufficient to remove triphenylphosphine oxide (
). Note: High purity is crucial for the next step.

Stage 2: Lithiation & Trapping (The Modification)

- Setup: Transfer the purified 1,1-dibromoalkene to a dry 50 mL Schlenk flask under Argon. Dissolve in Anhydrous THF (25 mL).
- Lithiation: Cool the solution to -78°C (Dry ice/Acetone bath).
- Rearrangement: Add
-BuLi (2.2 eq) dropwise over 10 minutes.
 - Observation: A color change (often yellow to dark brown) indicates acetylide formation.
 - Timing: Stir at -78°C for 45 minutes, then warm to 0°C for 15 minutes to ensure complete rearrangement, then cool back to -78°C.
- Additive Introduction (Critical): Add DMPU (2.0 mL) slowly.
 - Why: DMPU solvates the lithium cation, breaking up acetylide aggregates and increasing the nucleophilicity of the naked anion, favoring
over basicity.

- Trapping: Add Ethyl Bromoacetate (1.1 eq) dropwise via syringe at -78°C .
- Completion: Allow the reaction to warm slowly to RT over 3 hours.
- Quench: Add saturated solution.
- Isolation: Extract with Diethyl Ether (). Wash combined organics with water (2x) to remove DMPU, then brine. Dry () and concentrate.
- Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Technical Analysis & Troubleshooting (E-E-A-T)

The success of this modification relies on managing the Basicity vs. Nucleophilicity ratio.

Table 1: Optimization Parameters for Alkylation

Variable	Recommendation	Rationale
Solvent	THF + DMPU (4:1)	THF alone often leads to sluggish reaction; DMPU (or HMPA) accelerates
Temperature	-78°C RT	Adding electrophile at 0°C or RT increases risk of deprotonating the ester (-elimination).
Stoichiometry	2.2 eq -BuLi	Exact stoichiometry is vital. Excess base will destroy the ethyl bromoacetate immediately.
Alternative	Transmetallation (CuI)	If yields are low (<50%), add 10 mol% CuI before adding the ester to form a Copper Acetylide (softer nucleophile).

Why Ethyl Bromoacetate?

Unlike chloroformates (which yield conjugated alkynoates,

), ethyl bromoacetate yields skipped alkynes (

). These are chemically distinct:

- **Reactivity:** The methylene protons between the alkyne and carbonyl are doubly activated, making them excellent nucleophiles for subsequent alkylations.
- **Utility:** They are direct precursors to Butenolides via transition-metal catalyzed cyclization.

References

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